

## (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid: /

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### Compound of Interest

Compound Name: (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

Cat. No.: B1586597

## Executive Summary

Boronic acids have solidified their position as indispensable pharmacophores and synthetic intermediates within modern drug discovery.<sup>[1][2]</sup> Their utility guide provides a comprehensive technical analysis of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**, a derivative engineered with specific electronic frameworks for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unde

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## Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

### 1.1. From Synthetic Tool to Therapeutic Agent

Initially celebrated for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, boronic acids have evolved from being synthetic tools to therapeutic agents in drug development.<sup>[1]</sup> The defining feature of a boronic acid, the  $-B(OH)_2$  group, is a bioisostere of the carboxylic acid group and functions as a Lewis acid.

exceptional warhead for enzyme inhibitors.[5] The clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®) and the  $\beta$ -lactamase

## 1.2. Profile of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

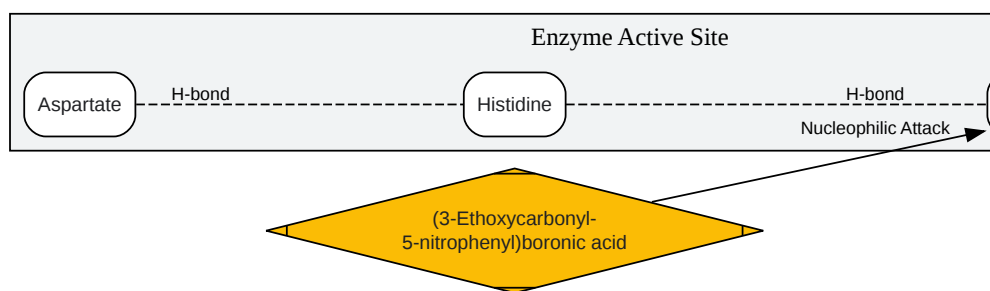
**(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** (CAS 850568-37-5) is an aromatic boronic acid strategically functionalized to enhance its chemical position and an ethoxycarbonyl group at the 3-position. This specific substitution pattern is not arbitrary; it is designed to modulate the electronic prop

## Molecular Architecture and Physicochemical Rationale

### 2.1. Structural Dissection and Functional Group Analysis

The biological activity of this molecule is a direct consequence of the interplay between its three key functional groups.

- **Boronic Acid (-B(OH)<sub>2</sub>):** This is the primary pharmacophore. The boron atom is electrophilic and serves as the anchor point for forming a reversible
- **Nitro Group (-NO<sub>2</sub>):** As a potent electron-withdrawing group, it significantly increases the Lewis acidity of the boron atom. This lowers the pKa of the
- **Ethoxycarbonyl Group (-COOEt):** This group also contributes to the electron-withdrawing nature of the ring system, further enhancing the boron's selectivity.



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Caption: Reversible covalent inhibition of a serine protease.

## Experimental Design for Mechanistic Validation

To rigorously validate the hypothesized mechanism, a tiered experimental approach is necessary. The following protocols are designed to be self-vali

### 4.1. Protocol: In Vitro Serine Protease Inhibition Assay

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of the compound against a model serine protease (e.g., PSA, Trypsin, or Chy

**Methodology:**

- **Reagent Preparation:**
  - Prepare a 10 mM stock solution of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** in 100% DMSO.
  - Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
  - Prepare a stock solution of the target serine protease in assay buffer.
  - Prepare a stock solution of a suitable fluorogenic or chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for chymotrypsin) in assay bu
- **Assay Plate Setup:**
  - In a 96-well microplate, perform a serial dilution of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 100
- **Enzyme-Inhibitor Pre-incubation:**

- Add the serine protease solution to each well (except background wells) and incubate with the inhibitor for 15 minutes at room temperature to all
- Reaction Initiation and Measurement:
  - Initiate the enzymatic reaction by adding the substrate solution to all wells.
  - Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).
  - Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time (kinetic read).
- Data Analysis:
  - Calculate the initial reaction velocity ( $V_0$ ) for each well.
  - Normalize the velocities to the vehicle control (100% activity).
  - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine

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Caption: Workflow for the in vitro enzyme inhibition assay.

## 4.2. Protocol: Cell-Based Assay for Evaluating Anti-Proliferative Activity

Objective: To assess the compound's ability to inhibit the growth of a cancer cell line known to depend on serine protease activity (e.g., LNCaP prostate cancer cell line).

Methodology:

- Cell Culture:
  - Culture LNCaP cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO<sub>2</sub>).
- Cell Seeding:
  - Trypsinize and count cells. Seed 5,000 cells per well into a 96-well cell culture plate and allow them to adhere overnight.
- Compound Treatment:
  - Prepare serial dilutions of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** in complete cell culture medium.
  - Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO).
- Incubation:
  - Incubate the plate for 72 hours.
- Viability Assessment:
  - Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
  - Measure the resulting luminescence or absorbance signal using a microplate reader.
- Data Analysis:
  - Normalize the viability data to the vehicle control (100% viability).
  - Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

## Therapeutic Landscape and Future Directions

### 5.1. Potential Applications in Oncology and Inflammatory Disease

The likely mechanism as a serine protease inhibitor positions **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** as a promising candidate for therapeutic development.

- Oncology: Many serine proteases, including PSA, are involved in tumor progression, invasion, and metastasis. [9] This compound serves as an example of a serine protease inhibitor that contributes to tissue damage in conditions such as COPD, arthritis, and cystic fibrosis. Inhibiting these could offer a powerful anti-inflammatory effect.

### 5.2. Roadmap for Future Research

While the foundational mechanism is clear, further work is required to fully characterize this compound for therapeutic development.

- Selectivity Profiling: Screen the compound against a broad panel of proteases to determine its selectivity and identify primary targets.
- Structural Biology: Obtain a co-crystal structure of the inhibitor bound to a target enzyme to elucidate the specific molecular interactions driving affinity.
- Lead Optimization (SAR): Synthesize and test analogs to establish a structure-activity relationship (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties.
- In Vivo Validation: Test the compound in relevant animal models of cancer or inflammation to establish preclinical proof-of-concept.

In conclusion, **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** is a rationally designed molecule with a well-supported mechanism of action as a serine protease inhibitor.

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